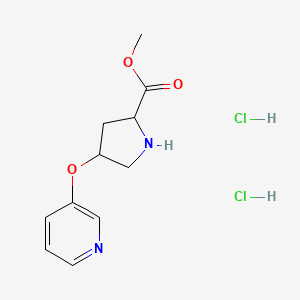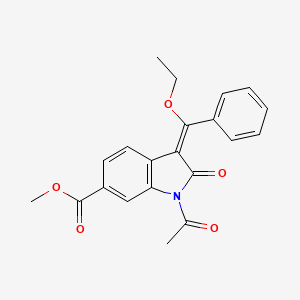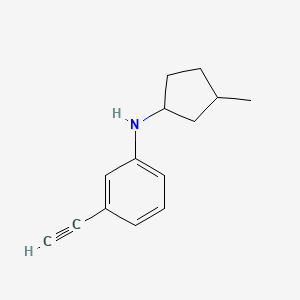
Cbz-DL-His-DL-Phe(4-NO2)-DL-Phe-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-His-4-nitro-Phe-Phe-Ome: is a synthetic peptide substrate used primarily in biochemical research. It is composed of a sequence of amino acids: histidine (His), 4-nitrophenylalanine (4-nitro-Phe), and phenylalanine (Phe), with a methoxy group (Ome) at the C-terminus. This compound is particularly useful in studying enzyme specificity and mechanisms, especially for proteases like pepsin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-His-4-nitro-Phe-Phe-Ome typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The nitro group is introduced via nitration of the phenylalanine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While industrial production methods for Z-His-4-nitro-Phe-Phe-Ome are not extensively documented, large-scale synthesis would likely follow similar principles as SPPS, with optimizations for yield and purity. Automation and advanced purification techniques would be employed to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Z-His-4-nitro-Phe-Phe-Ome undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases like pepsin, resulting in the cleavage of peptide bonds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Pepsin in acidic conditions (pH 2-4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Reduction: Z-His-4-amino-Phe-Phe-Ome.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Z-His-4-nitro-Phe-Phe-Ome is widely used in scientific research for:
Enzyme Kinetics: Studying the specificity and catalytic mechanisms of proteases like pepsin.
Drug Development: Screening potential inhibitors of proteases.
Biochemical Assays: Quantifying enzyme activity through spectrophotometric methods, as the nitro group provides a chromophore for detection.
Wirkmechanismus
The mechanism of action of Z-His-4-nitro-Phe-Phe-Ome involves its interaction with proteases. The enzyme recognizes and binds to the peptide substrate, positioning the scissile bond (typically between the phenylalanine residues) in the active site. Catalytic residues within the enzyme facilitate the cleavage of the peptide bond, resulting in the formation of smaller peptide fragments. The nitro group serves as a spectrophotometric marker, allowing researchers to monitor the reaction progress .
Vergleich Mit ähnlichen Verbindungen
Z-His-Phe-Phe-Ome: Lacks the nitro group, making it less suitable for spectrophotometric assays.
Z-His-4-nitro-Phe-Tyr-Ome: Contains tyrosine instead of phenylalanine, altering its interaction with proteases.
Z-His-4-nitro-Phe-Phe-NH2: Has an amide group at the C-terminus instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: Z-His-4-nitro-Phe-Phe-Ome is unique due to the presence of the nitro group, which provides a chromophore for spectrophotometric detection. This feature makes it particularly valuable for enzyme kinetics studies and biochemical assays .
Eigenschaften
Molekularformel |
C33H34N6O8 |
|---|---|
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
methyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H34N6O8/c1-46-32(42)29(17-22-8-4-2-5-9-22)37-30(40)27(16-23-12-14-26(15-13-23)39(44)45)36-31(41)28(18-25-19-34-21-35-25)38-33(43)47-20-24-10-6-3-7-11-24/h2-15,19,21,27-29H,16-18,20H2,1H3,(H,34,35)(H,36,41)(H,37,40)(H,38,43) |
InChI-Schlüssel |
TYHYOKXXWSTGKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)





![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)

![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)
